molecular formula C16H21ClN2O3 B14394058 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-25-6

2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate

Cat. No.: B14394058
CAS No.: 90096-25-6
M. Wt: 324.80 g/mol
InChI Key: HXTLLKQGZFQZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that features a piperazine ring substituted with a 2-chlorophenyl group and an ethyl 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 2-chlorophenylpiperazine with ethyl acetoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

90096-25-6

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate

InChI

InChI=1S/C16H21ClN2O3/c1-13(20)12-16(21)22-11-10-18-6-8-19(9-7-18)15-5-3-2-4-14(15)17/h2-5H,6-12H2,1H3

InChI Key

HXTLLKQGZFQZDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.